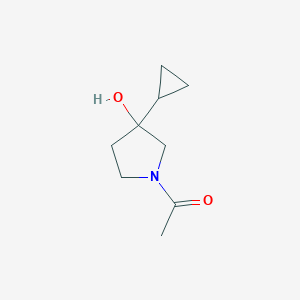
1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by the presence of a cyclopropyl group and a hydroxypyrrolidinyl group attached to an ethanone backbone. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one involves several steps. One common synthetic route includes the reaction of cyclopropylamine with an appropriate ketone under controlled conditions to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .
Scientific Research Applications
1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-(3-Cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxypyrrolidin-1-yl)ethanone: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-(4-Hydroxypyridin-3-yl)ethan-1-one: This compound has a pyridine ring instead of a pyrrolidine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-7(11)10-5-4-9(12,6-10)8-2-3-8/h8,12H,2-6H2,1H3 |
InChI Key |
VLKAJPHCMAOQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)(C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


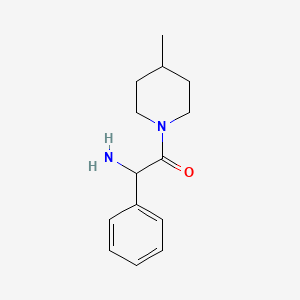
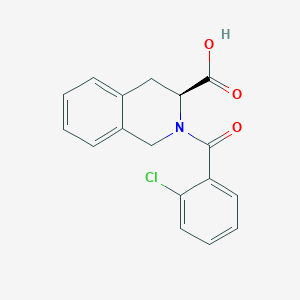
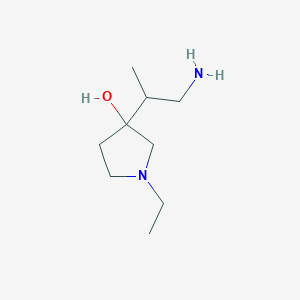
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)
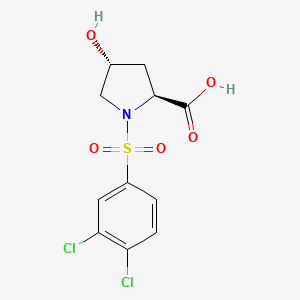
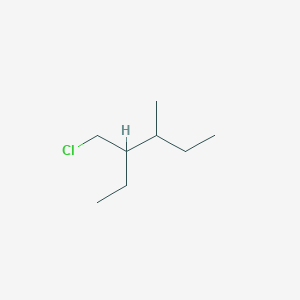
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
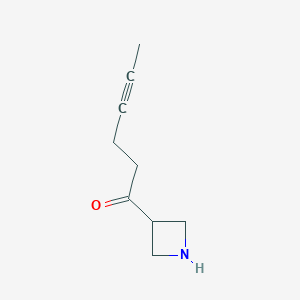
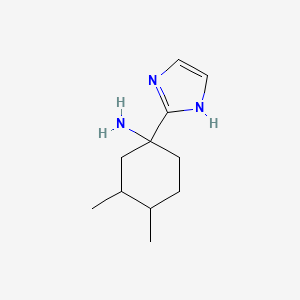
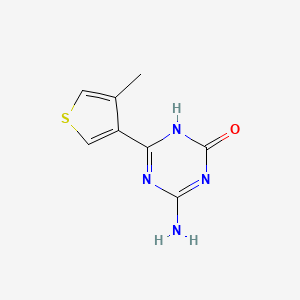
![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
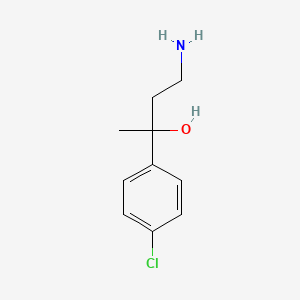
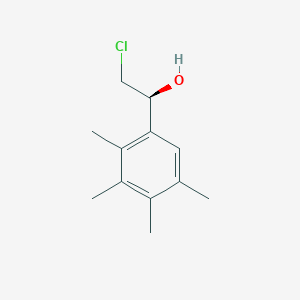
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)
